1-Methoxypropan-2-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDUOVVHQKMQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614272 | |

| Record name | 1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677743-83-8 | |

| Record name | 1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxypropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methoxypropan-2-amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypropan-2-amine hydrochloride is the salt form of the versatile chiral building block, 1-methoxypropan-2-amine. Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis and characterization, and a discussion of its significant applications in research and development.

Introduction

1-Methoxypropan-2-amine, also known as methoxyisopropylamine, is a primary amine that possesses a chiral center, rendering it a valuable synthon for the stereoselective synthesis of bioactive molecules.[1][2] The conversion of this amine to its hydrochloride salt enhances its stability and handling properties, making it more amenable for use in various chemical processes. The hydrochloride salt is typically a solid, which simplifies purification and storage compared to the volatile liquid free base.[3] This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the critical information needed for its effective utilization.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is paramount for its successful application in research and synthesis. The properties of both 1-methoxypropan-2-amine and its hydrochloride salt are summarized below.

1-Methoxypropan-2-amine (Free Base)

The free base, 1-methoxypropan-2-amine, is a colorless liquid with a characteristic ammonia-like odor.[1][4] It is soluble in water and is classified as a flammable liquid.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NO | [4] |

| Molecular Weight | 89.14 g/mol | [4] |

| Density | 0.845 g/mL at 25 °C | [5] |

| Boiling Point | 92.5-93.5 °C at 743 mmHg | [5] |

| Flash Point | 8.9 °C | [5] |

| Water Solubility | Soluble | [1][4] |

This compound

The hydrochloride salt is a solid, which offers advantages in handling and weighing for reactions.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂ClNO | [3] |

| Molecular Weight | 125.60 g/mol | [3] |

| Physical State | Solid | [3] |

| Melting Point | Data not readily available | |

| Solubility | Data not readily available |

Synthesis and Characterization

The synthesis of this compound is a straightforward acid-base reaction, starting from the free amine. The synthesis of the free amine itself can be achieved through various methods, including biocatalytic and traditional chemical routes.

Synthesis of 1-Methoxypropan-2-amine (Free Base)

A common industrial method for the synthesis of 1-methoxypropan-2-amine involves the reductive amination of 1-methoxy-2-propanone.[2] Another established route is the reaction of 1-methoxy-2-propanol with ammonia in the presence of a catalyst.[6] This reaction is typically carried out at elevated temperature and pressure.[6]

Experimental Protocol: Synthesis of 1-Methoxypropan-2-amine from 1-Methoxy-2-propanol

-

Reaction Setup: A high-pressure reactor is charged with 1-methoxy-2-propanol, a suitable catalyst (e.g., a mixture of NiO, ZrO₂, CuO, and MoO₃), and an excess of ammonia.[6]

-

Reaction Conditions: The reactor is pressurized (21-300 bar) and heated (170-220 °C).[6] The reaction is typically run in a continuous flow setup.[6]

-

Work-up and Purification: The resulting crude product, which contains water, is treated with aqueous sodium hydroxide to separate the aqueous and organic phases. The organic phase, containing the desired amine, is then distilled to yield anhydrous 1-methoxypropan-2-amine.[6]

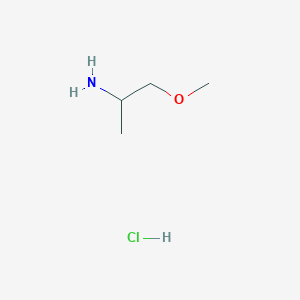

Caption: Synthesis of this compound.

Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show a characteristic broad absorption for the N-H stretch of the ammonium salt.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

-

Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.

Applications in Research and Drug Development

1-Methoxypropan-2-amine and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: The chiral nature of 1-methoxypropan-2-amine makes it a valuable building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). [2]Chiral amines are common structural motifs in many drug molecules.

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound serves as a key intermediate in the production of certain agrochemicals where specific stereochemistry is crucial for efficacy and to minimize off-target effects. [2]* Organic Synthesis: As a primary amine, it can participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis. [1]

Safety and Handling

The free base, 1-methoxypropan-2-amine, is a flammable and corrosive liquid. [4]It can cause severe skin burns and eye damage. [7]The hydrochloride salt, being a solid, is generally less hazardous to handle than the volatile free base. However, standard laboratory safety precautions should always be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. [3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its stable, solid form simplifies handling and storage, making it a practical choice for various synthetic applications. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective use in research and development.

References

- Process for the preparation of anhydrous 2-amino-1-methoxypropane. (1998). Google Patents.

-

PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 1-Methoxy-2-propylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene glycol methyl ether. Retrieved from [Link]

-

Chemsrc. (2025). (S)-(+)-1-Methoxy-2-propylamine. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-1-Methoxypropan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methoxy-2-propylamine | 37143-54-7 - BuyersGuideChem [buyersguidechem.com]

- 6. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]

- 7. 2-Propanamine, 1-methoxy-, (2S)- | C4H11NO | CID 7021536 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Methoxypropan-2-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in the synthesis of high-value chemicals, including pharmaceuticals and agrochemicals. The document delineates its fundamental physicochemical properties, explores stereoselective synthesis methodologies, details robust analytical characterization techniques, and discusses its key applications. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can apply these methods with a deep understanding of the critical parameters for success. The protocols described are designed to be self-validating, incorporating quality control checkpoints to guarantee the integrity of the final product.

Introduction to a Versatile Chiral Intermediate

1-Methoxypropan-2-amine, also known as methoxyisopropylamine (MOIPA), is a primary amine whose structure contains a chiral center. This chirality is of paramount importance; in drug development and agrochemistry, enantiomers of a compound can exhibit vastly different biological activities and toxicological profiles.[1] The (S)- and (R)-enantiomers, therefore, serve as valuable and distinct intermediates for producing enantiomerically pure active ingredients.[1] The hydrochloride salt is a common form for handling and storage, typically presenting as a stable, solid material.[2] This guide focuses on the synthesis, properties, and analysis of this salt and its corresponding free amine, providing the technical foundation necessary for its effective use in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis and formulation. 1-Methoxypropan-2-amine is a colorless liquid, while its hydrochloride salt is a solid, a distinction that influences handling and storage protocols.[2][3]

| Property | 1-Methoxypropan-2-amine (Free Amine) | 1-Methoxypropan-2-amine HCl | Source(s) |

| Molecular Formula | C₄H₁₁NO | C₄H₁₂ClNO | [2][3][4][5] |

| Molecular Weight | 89.14 g/mol | 125.60 g/mol | [2][3][5][6][7] |

| Appearance | Colorless liquid with ammonia-like odor | Solid | [2][3] |

| Boiling Point | 92.5-93.5 °C (at 743 mm Hg) | Not Applicable | [5] |

| Density | 0.845 g/mL at 25 °C | Not Applicable | [5] |

| Flash Point | 8.9 °C | Not Applicable | [5] |

| Solubility | Soluble in water | Soluble in water | [4] |

| CAS Number | 37143-54-7 (racemate) | 1162054-86-5 ((S)-enantiomer) | [3][6] |

Synthesis Methodologies: The Pursuit of Enantiopurity

The synthesis of enantiomerically pure 1-methoxypropan-2-amine is a critical challenge, as its value is intrinsically tied to its stereochemical integrity. Both biocatalytic and traditional chemical routes have been developed, each with distinct advantages.

Biocatalytic Synthesis via Asymmetric Transamination

Biocatalysis has emerged as a superior method for producing chiral amines due to its exceptional stereoselectivity and operation under environmentally benign conditions.[1] The use of transaminase enzymes to catalyze the asymmetric amination of a prochiral ketone, 1-methoxy-2-propanone, is a highly efficient route to the desired (S)- or (R)-amine.[1][8]

Causality: The enzyme's active site is a chiral environment that precisely orients the substrate, dictating that the amine group is added to only one face of the ketone. This mechanism results in a product with very high enantiomeric excess (ee), often exceeding 99%.[8]

Caption: Chemical synthesis and purification of 1-Methoxypropan-2-amine.

Experimental Protocol: Chemical Synthesis and Anhydrous Isolation

-

Catalytic Amination: Continuously feed 1-methoxy-2-propanol and ammonia into a fixed-bed reactor containing the catalyst. Maintain the reaction at 170-220 °C and 21-300 bar. [9]The output is an aqueous mixture containing the product.

-

Basification: Treat the aqueous reaction mixture with a concentrated aqueous sodium hydroxide solution. This deprotonates the ammonium salt and reduces the amine's solubility in the aqueous phase, creating a distinct organic layer. [9]3. Phase Separation: Separate the top organic phase, which contains the crude 1-methoxypropan-2-amine, from the bottom aqueous phase. [9]4. Distillation: Fractionally distill the organic phase. The first fraction will be an azeotrope of water and the amine, which can be recycled. The subsequent fraction will be the pure, anhydrous 1-methoxypropan-2-amine. [9]5. Salt Formation: To obtain the hydrochloride salt, dissolve the pure amine in a suitable solvent (e.g., isopropanol) and carefully add a stoichiometric amount of concentrated hydrochloric acid or bubble hydrogen chloride gas through the solution. The solid hydrochloride salt will precipitate and can be collected by filtration.

Analytical Characterization

Rigorous analytical control is non-negotiable to ensure the identity, purity, and enantiomeric excess of the synthesized material. A multi-step workflow is essential for a complete characterization.

Caption: Workflow for the analytical characterization of the final product.

Protocol: Purity and Identity Confirmation by GC-MS

-

Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve it in 1 mL of methanol. Neutralize with a small amount of base (e.g., NaOH in methanol) to liberate the free amine for GC analysis.

-

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (MS) detector and a non-polar capillary column (e.g., DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Analysis: Inject 1 µL of the prepared sample. The retention time of the main peak confirms the identity against a known standard. The MS fragmentation pattern provides definitive structural confirmation. Purity is calculated based on the relative peak area (%).

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

-

Derivatization (if necessary): For UV detection, the amine may need to be derivatized with a chromophore-containing agent (e.g., 1-naphthyl isothiocyanate). [10]2. Sample Preparation: Prepare a solution of the derivatized (or underivatized, if detectable) amine in the mobile phase at a concentration of ~1 mg/mL.

-

Instrumentation: Use an HPLC system with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H) and a UV detector.

-

HPLC Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject 10 µL of the sample. The two enantiomers will separate into distinct peaks. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Applications in Research and Development

The primary value of this compound lies in its role as a chiral building block. [1][11]Its bifunctional nature (amine and methoxy ether) allows it to be incorporated into larger, more complex molecules without destroying the crucial stereocenter.

-

Pharmaceuticals: It is a key intermediate for numerous active pharmaceutical ingredients (APIs) where specific stereochemistry is required for therapeutic efficacy.

-

Agrochemicals: The compound is used in the synthesis of modern pesticides and herbicides. For instance, (S)-1-methoxypropan-2-amine is a key structural component of the herbicide Dimethenamid-P (marketed as Outlook®). [11]

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the chemical's integrity. The free amine and its hydrochloride salt have different hazard profiles.

| Chemical | Key Hazards | GHS Pictograms |

| 1-Methoxypropan-2-amine (Free Amine) | Highly Flammable Liquid; Harmful if Swallowed; Causes Severe Skin Burns and Eye Damage; Harmful to Aquatic Life. [3] | 🔥, corrosive, health hazard |

| 1-Methoxypropan-2-amine HCl | May be harmful if swallowed or inhaled; May cause skin and eye irritation. [6] | warning |

Handling Precautions

-

Always work in a well-ventilated area or inside a chemical fume hood. [12][13]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. * When handling the free amine, use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. [12][13]* Keep away from heat, sparks, and open flames. * Ensure eyewash stations and safety showers are readily accessible. [12] Storage Guidelines

-

Store containers in a dry, cool, and well-ventilated place. [12]* Keep containers tightly closed to prevent moisture absorption and evaporation. * For the hydrochloride salt, long-term storage under an inert atmosphere at refrigerated temperatures (2-8 °C) is recommended to ensure stability. [6][7]* Store away from incompatible materials, such as strong oxidizing agents and acids.

References

-

PubChem. (2026). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Stirling, D. I., & Matcham, G. W. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.

-

Gamonet, C., et al. (2025). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ResearchGate. Retrieved from [Link]

- Schoen, S., et al. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane. European Patent No. EP0881211A1.

-

BuyersGuideChem. (n.d.). 1-Methoxypropan-2-amine. Retrieved from [Link]

-

Deepak Nitrite Ltd. (2020). Safety Data Sheet: Methoxylamine Hydrochloride solution. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1-Amino-2-propanol. U.S. Department of Labor. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (R)-1-Methoxypropan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Methoxypropan-2-amine | 37143-54-7 - BuyersGuideChem [buyersguidechem.com]

- 6. 1162054-86-5|(S)-1-Methoxypropan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. 626220-76-6|(R)-1-Methoxypropan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 9. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]

- 10. osha.gov [osha.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

A-Z Guide to the Structural Elucidation of 1-Methoxypropan-2-amine Hydrochloride: A Multi-technique Approach

Abstract

The unequivocal structural identification of chemical entities is a cornerstone of drug development, chemical synthesis, and materials science. Misidentification can lead to significant setbacks in research, compromised patient safety, and invalidation of scientific data. This in-depth guide provides a comprehensive, field-proven workflow for the structural elucidation of 1-methoxypropan-2-amine hydrochloride, a versatile chiral building block. We move beyond a simple recitation of techniques, offering a logical, self-validating framework that integrates Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The causality behind each experimental choice is detailed, providing researchers with a robust strategy for confirming the identity, connectivity, and stereochemistry of small molecules. The guide culminates with the gold-standard method of Single-Crystal X-ray Diffraction for absolute structure confirmation.

Introduction: The Imperative for Rigorous Characterization

This compound (C₄H₁₁NO·HCl) is a primary amine containing an ether functional group. Its chirality and functional group arrangement make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Ensuring the precise structure—including the correct isomeric form and purity—is not merely an academic exercise; it is a critical prerequisite for its application. An impurity or an incorrect isomer could drastically alter the efficacy and safety profile of a final drug product.

dot graph "Elucidation_Workflow" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape="record", style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label="Initial Assessment"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample Received\n(Presumed 1-Methoxypropan-2-amine HCl)"]; PhysChem [label="Physicochemical Properties\n(Formula, MW)"]; }

subgraph "cluster_1" { label="Spectroscopic Analysis"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)\n{Molecular Ion | Fragmentation Pattern}"]; IR [label="Infrared (FTIR) Spectroscopy\n{Functional Groups | Amine Salt ID}"]; NMR_1D [label="1D NMR Spectroscopy\n{¹H NMR | ¹³C NMR | DEPT-135}"]; NMR_2D [label="2D NMR Spectroscopy\n{COSY (H-H) | HSQC (C-H)}"]; }

subgraph "cluster_2" { label="Definitive Confirmation"; style="filled"; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; XRD [label="Single-Crystal X-ray Diffraction\n(Absolute 3D Structure)"]; }

subgraph "cluster_3" { label="Conclusion"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Integrated Data Analysis"]; Structure [label="Structure Confirmed"]; }

// Workflow Edges Sample -> PhysChem [label="Calculate Expected"]; PhysChem -> MS [label="Verify MW"]; Sample -> IR [label="Identify Bonds"]; Sample -> NMR_1D [label="Map Skeleton"]; NMR_1D -> NMR_2D [label="Establish Connectivity"]; {MS, IR, NMR_2D} -> Analysis [lhead="cluster_1"]; Sample -> XRD [label="If crystal available\n(Gold Standard)"]; XRD -> Analysis; Analysis -> Structure; } Figure 1: A comprehensive workflow for the structural elucidation of an organic compound.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, we first confirm the molecular weight and identify the key functional groups. This foundational data provides the initial constraints for our structural hypothesis.

Mass Spectrometry (MS): Confirming the Molecular Mass and Key Fragments

Mass spectrometry provides the molecular weight of the free base and offers clues to the structure through its fragmentation pattern. For amines, α-cleavage is a characteristic and informative fragmentation pathway.[1]

-

Causality of Experimental Choice: Electrospray Ionization (ESI) is chosen as the ionization method. It is a "soft" technique that is ideal for polar molecules like amine hydrochlorides, as it tends to generate the protonated molecular ion of the free base, [M+H]⁺, with minimal initial fragmentation. This allows for a clear determination of the molecular weight.

-

Expected Observations: The molecular formula of 1-methoxypropan-2-amine is C₄H₁₁NO, with a monoisotopic mass of 89.14 g/mol .[2] In ESI-MS operating in positive ion mode, we expect to see a prominent peak at an m/z (mass-to-charge ratio) of 90.1, corresponding to the protonated free base [C₄H₁₁NO + H]⁺. The presence of a single nitrogen atom results in an odd nominal molecular mass for the free base, which is a helpful diagnostic tool according to the Nitrogen Rule.[3]

-

Fragmentation Analysis: The most significant fragmentation in aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[1][4] This cleavage results in a stable, resonance-stabilized iminium ion. For 1-methoxypropan-2-amine, two α-cleavage events are possible:

-

Loss of a methyl (•CH₃) radical, yielding a fragment with m/z = 74.

-

Loss of a methoxymethyl (•CH₂OCH₃) radical, yielding a fragment with m/z = 44. This fragment, [CH₃CH=NH₂]⁺, is often the base peak (the most intense peak) in the spectrum due to the stability of the secondary carbocation formed.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrations of functional groups within the molecule. For an amine hydrochloride, the spectrum is distinct from that of its free-base counterpart.[5]

-

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity and minimal sample preparation requirements. The key is to obtain a spectrum that clearly distinguishes between a free primary amine (R-NH₂) and a primary ammonium salt (R-NH₃⁺).

-

Expected Observations:

-

N-H Stretching: Instead of the two sharp peaks for a primary amine (typically 3300-3500 cm⁻¹), the ammonium salt (R-NH₃⁺) exhibits a very broad and strong absorption band from approximately 2800 to 3200 cm⁻¹. This broad envelope is due to the N-H⁺ stretching vibrations and often overlaps with the C-H stretching region.[5][6]

-

N-H Bending: A distinct absorption band is expected in the 1560-1620 cm⁻¹ range, corresponding to the asymmetric bending (scissoring) vibration of the -NH₃⁺ group.[6]

-

C-H Stretching: Saturated C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O Stretching: A strong, characteristic C-O stretching band for the ether linkage is expected in the 1070-1150 cm⁻¹ region.

-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group Assignment |

| N-H⁺ Stretch | 2800 - 3200 | Very Broad, Strong | Primary Ammonium (-NH₃⁺) |

| C-H Stretch | 2850 - 2960 | Sharp, Medium-Strong | Alkane (CH₃, CH₂, CH) |

| N-H⁺ Bend | 1560 - 1620 | Medium-Strong | Primary Ammonium (-NH₃⁺) |

| C-O Stretch | 1070 - 1150 | Strong | Ether (C-O-C) |

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[7] A combination of 1D and 2D experiments allows for the unambiguous assignment of every proton and carbon atom and confirms their connectivity.[8][9]

Protocol: NMR Sample Preparation

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry NMR tube.

-

Rationale: D₂O is an excellent choice as it will exchange with the acidic N-H protons, causing their signal to disappear from the ¹H spectrum, which helps in their identification.[10] CD₃OD is also suitable and will not cause the N-H protons to exchange as rapidly.

-

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent like DSS, if the spectrometer does not use the solvent signal for referencing.

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

1D NMR: Mapping the Skeleton

One-dimensional NMR provides the initial map of the proton and carbon environments.

-

¹H NMR Spectroscopy: This experiment reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

-

Expected Signals:

-

-OCH₃ (3H): A sharp singlet around 3.3-3.4 ppm. It is a singlet because it has no adjacent protons.

-

-CH₂-O- (2H): A doublet of doublets or a multiplet around 3.4-3.6 ppm, coupled to the adjacent CH proton.

-

-CH(NH₃⁺)- (1H): A multiplet further downfield, around 3.1-3.3 ppm, due to the deshielding effect of the adjacent nitrogen atom. It will be coupled to the -CH₂- and -CH₃ groups.

-

-CH-CH₃ (3H): A doublet around 1.2-1.3 ppm, coupled to the single adjacent CH proton.

-

-NH₃⁺ (3H): A broad signal that may be difficult to observe. Its chemical shift is highly variable and dependent on concentration and solvent. In D₂O, this signal will disappear upon H/D exchange.

-

-

-

¹³C NMR Spectroscopy: This experiment shows the number of unique carbon environments in the molecule.

-

Expected Signals:

-

-OCH₃: ~59 ppm

-

-CH₂-O-: ~75 ppm

-

-CH(NH₃⁺)-: ~50 ppm

-

-CH-CH₃: ~16 ppm

-

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing between CH, CH₂, and CH₃ carbons.

-

Expected Outcome:

-

CH₃ groups will appear as positive peaks.

-

CH₂ groups will appear as negative peaks.

-

CH groups will appear as positive peaks.

-

Quaternary carbons are absent in this molecule and would not appear in a DEPT-135 spectrum.

-

-

2D NMR: Confirming the Connectivity

Two-dimensional NMR experiments provide definitive proof of how the structural fragments identified in 1D NMR are connected.[11][12]

dot graph "NMR_Connectivity" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape="ellipse", style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", arrowhead="none"];

subgraph "cluster_H" { label="¹H Signals"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_MeO [label="H-OCH₃\n(~3.3 ppm)"]; H_CH2 [label="H-CH₂\n(~3.5 ppm)"]; H_CH [label="H-CH\n(~3.2 ppm)"]; H_MeC [label="H-CH₃\n(~1.2 ppm)"]; }

subgraph "cluster_C" { label="¹³C Signals"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C_MeO [label="C-OCH₃\n(~59 ppm)"]; C_CH2 [label="C-CH₂\n(~75 ppm)"]; C_CH [label="C-CH\n(~50 ppm)"]; C_MeC [label="C-CH₃\n(~16 ppm)"]; }

// HSQC Correlations (Direct C-H Bonds) edge [style="dashed", color="#EA4335", constraint=false, label="HSQC"]; H_MeO -- C_MeO; H_CH2 -- C_CH2; H_CH -- C_CH; H_MeC -- C_MeC;

// COSY Correlations (Neighboring H-H Bonds) edge [style="solid", color="#202124", constraint=true, label="COSY"]; H_CH2 -- H_CH; H_CH -- H_MeC; } Figure 2: Expected 2D NMR correlations for 1-methoxypropan-2-amine.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][13]

-

Causality and Expected Correlations: A cross-peak will appear between the signals of coupled protons. We expect to see a clear correlation between:

-

The -CH(NH₃⁺)- proton and the protons of the adjacent -CH₂-O- group.

-

The -CH(NH₃⁺)- proton and the protons of the adjacent -CH-CH₃ group.

-

-

This experiment definitively establishes the CH₃-CH-CH₂ backbone of the molecule.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[14]

-

Causality and Expected Correlations: A cross-peak indicates a direct one-bond C-H connection. We expect to see correlations between:

-

The proton signal at ~1.2 ppm and the carbon signal at ~16 ppm (the CH₃ group).

-

The proton signal at ~3.2 ppm and the carbon signal at ~50 ppm (the CH group).

-

The proton signal at ~3.5 ppm and the carbon signal at ~75 ppm (the CH₂ group).

-

The proton signal at ~3.3 ppm and the carbon signal at ~59 ppm (the OCH₃ group).

-

-

This experiment, combined with the DEPT-135 data, provides an unambiguous assignment for every carbon and its attached protons.

-

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides overwhelming evidence for the structure, Single-Crystal X-ray Diffraction (SC-XRD) offers the ultimate, unambiguous proof.[15] It provides a precise three-dimensional map of the atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and absolute stereochemistry.[16][17]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound. A range of solvents (e.g., isopropanol, ethanol/ether mixtures) should be screened.

-

Rationale: Slow crystal growth minimizes defects in the crystal lattice, which is essential for obtaining high-quality diffraction data.

-

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. The diffractometer generates a monochromatic X-ray beam that interacts with the crystal.[16] As the crystal is rotated, a detector collects the resulting diffraction pattern.[18]

-

Structure Solution and Refinement: The diffraction data is processed by specialized software. The positions of the atoms are determined from the electron density map, and the structural model is refined to best fit the experimental data.[18]

-

Expected Outcome: The resulting structural model will definitively show the C-C-O-C ether linkage and the amine group at the C2 position of the propane chain. It will also confirm the ionic interaction between the protonated amine (NH₃⁺) and the chloride anion (Cl⁻) in the crystal lattice.

Integrated Analysis and Conclusion

The power of this workflow lies in the convergence of data from independent techniques. The molecular weight from MS is consistent with the atomic count from NMR and is ultimately confirmed by XRD. The functional groups identified by FTIR (ammonium, ether) are precisely located within the molecular framework established by a full suite of 1D and 2D NMR experiments. The COSY experiment confirms the proton-proton adjacencies, while the HSQC experiment maps each proton to its directly attached carbon, validating the assignments. Finally, SC-XRD provides the definitive three-dimensional structure, leaving no ambiguity. This multi-faceted, self-validating approach ensures the highest level of confidence in the structural elucidation of this compound, meeting the rigorous standards required for research and development.

Safety and Handling Precautions

This compound and its free base are flammable liquids and vapors. The compound is corrosive and can cause burns to the eyes, skin, and mucous membranes.[19] It is also harmful if swallowed.[20]

-

Handling: Always use this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[20]

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure all ignition sources are removed.[21]

References

-

Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

1H NMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). (n.d.). ResearchGate. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

Development of a Standard for FAIR Data Management of Spectroscopic Data. (n.d.). IUPAC. [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. [Link]

-

IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (2022). ChemRxiv. [Link]

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

-

(1-methoxypropan-2-yl)(methyl)amine hydrochloride (C5H13NO). (n.d.). PubChem. [Link]

-

Structure Elucidation of Organic Compounds. (2023). YouTube. [Link]

-

(PDF) IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (n.d.). ResearchGate. [Link]

-

Updating IUPAC spectroscopy recommendations and data standards. (2016). IUPAC. [Link]

-

2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]

-

Safety Data Sheet: 1-Methoxy-2-propanol. (n.d.). Carl ROTH. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Stanford Materials. [Link]

-

GCMS Section 6.15. (n.d.). Whitman College. [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

2D- NMR what is the different between COSY and HSQC??. (2019). ResearchGate. [Link]

-

Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. [Link]

-

Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. (n.d.). IUPAC. [Link]

-

NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). ACS Publications. [Link]

-

Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning. (2026). ACS Publications. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

(S)-(+)-1-Methoxy-2-propylamine. (2025). Chemsrc. [Link]

-

Methoxyamine. (n.d.). Wikipedia. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

1-Methoxypropan-2-amine. (n.d.). BuyersGuideChem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Methoxypropan-2-amine | 37143-54-7 - BuyersGuideChem [buyersguidechem.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. youtube.com [youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. jchps.com [jchps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. emerypharma.com [emerypharma.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. rigaku.com [rigaku.com]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. neutrons.ornl.gov [neutrons.ornl.gov]

- 19. fishersci.com [fishersci.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Synthesis of 1-Methoxypropan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-methoxypropan-2-amine hydrochloride, a valuable building block in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic pathways, including chemical and biocatalytic routes. Each method is discussed with a focus on the underlying chemical principles, experimental protocols, and the rationale behind procedural choices. The guide also includes detailed characterization techniques and safety considerations, ensuring a thorough and practical resource for laboratory and industrial applications.

Introduction: Significance and Applications

1-Methoxypropan-2-amine, also known as methoxyisopropylamine, is a chiral primary amine of significant interest in organic synthesis.[1] Its stereoisomers, particularly the (S)-enantiomer, are crucial intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The specific stereochemistry of this compound is often paramount to the efficacy and safety of the final products, as different enantiomers can exhibit vastly different biological activities.[1] The hydrochloride salt form offers improved stability, solubility, and ease of handling compared to the free amine, making it the preferred form for many applications.

This guide will delve into the primary synthetic routes to obtain this compound, with a focus on providing practical, field-proven insights to enable successful and efficient synthesis.

Synthetic Strategies: Pathways to 1-Methoxypropan-2-amine

The synthesis of 1-methoxypropan-2-amine can be broadly categorized into two main approaches: chemical synthesis and biocatalytic synthesis. The choice of method often depends on the desired scale, stereochemical requirements, and available resources.

Chemical Synthesis Routes

Chemical methods offer versatility and are well-suited for large-scale production. The most common strategies involve the reductive amination of a ketone precursor or the direct amination of an alcohol.

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds.[2] This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[2]

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 1-methoxy-2-propanone, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine (iminium ion), which is then reduced by a hydride source to the final amine product. The choice of reducing agent is critical; it must be capable of reducing the imine but not the starting ketone. Sodium borohydride (NaBH₄) is a common and cost-effective choice, often used in combination with an acid catalyst to facilitate imine formation.[3][4] For greater selectivity, especially when the ketone is sensitive to reduction, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.[2]

Experimental Protocol: Chemical Reductive Amination

| Step | Procedure | Rationale |

| 1. Reaction Setup | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-2-propanone (1.0 eq) in methanol. | Methanol is a suitable solvent that dissolves the reactants and is compatible with the reducing agent. |

| 2. Amine Source | Add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq) to the flask. | An excess of the ammonia source drives the equilibrium towards imine formation. |

| 3. Imine Formation | Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. | This initial period allows for the condensation reaction to proceed before the addition of the reducing agent. |

| 4. Reduction | Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. | The reaction is exothermic, and portion-wise addition at low temperature helps to control the reaction rate and prevent overheating. |

| 5. Reaction | Allow the reaction to warm to room temperature and stir for 12-24 hours. | This ensures the complete reduction of the imine to the amine. |

| 6. Quenching | Carefully add water to quench the excess NaBH₄. | Water reacts with the unreacted borohydride in a controlled manner. |

| 7. Work-up | Concentrate the reaction mixture under reduced pressure to remove methanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-methoxypropan-2-amine. | This separates the product from inorganic salts and water. |

| 8. Purification | The crude product can be purified by distillation under reduced pressure. | Distillation provides the pure free amine. |

Logical Relationship: Reductive Amination Workflow

Caption: Workflow for the synthesis of 1-methoxypropan-2-amine via reductive amination.

For industrial-scale production, the direct amination of alcohols offers a more atom-economical route. This method involves reacting 1-methoxy-2-propanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure.

Mechanism and Rationale: The reaction is believed to proceed through a dehydrogenation-condensation-hydrogenation sequence. The alcohol is first dehydrogenated on the catalyst surface to form the corresponding ketone (1-methoxy-2-propanone). This ketone then reacts with ammonia to form an imine, which is subsequently hydrogenated in situ to the desired primary amine.[5] A variety of catalysts can be used, with nickel-based catalysts being common.[5] A patent describes a catalyst composed of NiO, ZrO₂, CuO, and MoO₃.[5] The high pressure is necessary to maintain ammonia in the liquid phase and to favor the amination reaction.

Experimental Protocol: Direct Catalytic Amination

| Parameter | Value/Conditions | Rationale |

| Reactants | 1-Methoxy-2-propanol, Ammonia (liquid) | Direct conversion of the alcohol to the amine. |

| Catalyst | e.g., 40-60% NiO, 20-40% ZrO₂, 10-30% CuO, 0-2% MoO₃ | Heterogeneous catalyst for dehydrogenation, condensation, and hydrogenation.[5] |

| Reactor | Fixed-bed continuous reactor | Suitable for large-scale, continuous production.[5] |

| Temperature | 170-220 °C | Provides the necessary activation energy for the reaction.[5] |

| Pressure | 21-300 bar | Maintains ammonia in the liquid phase and drives the reaction forward.[5] |

| Work-up | 1. Treatment with aqueous NaOH to separate the product from the aqueous phase. 2. Distillation of the organic phase to first remove an azeotrope of water and the product, followed by distillation of the anhydrous amine. | This procedure effectively removes water and purifies the product.[5] |

Quantitative Data: This process can achieve high conversion and selectivity, with reported conversions of 1-methoxy-2-propanol up to 99% and selectivity for 1-methoxy-2-aminopropane up to 99.5%.[5] The overall yield after distillation can be around 86%.[5]

Biocatalytic Synthesis: The Enantioselective Advantage

For applications where enantiomeric purity is critical, biocatalysis offers a highly selective and environmentally friendly alternative to chemical methods.[1] Transaminases and amine dehydrogenases are two classes of enzymes that have been successfully employed for the synthesis of (S)-1-methoxypropan-2-amine.

Transaminases (TAs) catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[6] This method allows for the asymmetric synthesis of chiral amines from prochiral ketones.

Mechanism and Rationale: The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine, to 1-methoxy-2-propanone.[7][8] The enzyme's active site contains a pyridoxal-5'-phosphate (PLP) cofactor, which facilitates the amino group transfer. The stereoselectivity of the enzyme ensures the formation of predominantly one enantiomer of the product. The by-product of the reaction is acetone, which can be removed to drive the reaction to completion.

Experimental Protocol: Transaminase-Catalyzed Synthesis

| Step | Procedure | Rationale |

| 1. Reaction Buffer | Prepare a suitable buffer solution (e.g., sodium phosphate buffer, pH 7.5).[7] | Maintains the optimal pH for enzyme activity. |

| 2. Reactant Addition | To the buffer, add 1-methoxy-2-propanone (substrate), 2-aminopropane (amine donor), and pyridoxal 5'-phosphate (cofactor).[7] | These are the essential components for the transamination reaction. |

| 3. Enzyme Addition | Add the transaminase enzyme (e.g., from E. coli or Bacillus cells).[7] | The enzyme is the catalyst for the asymmetric amination. |

| 4. Reaction | Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 8 hours).[7] | These conditions are optimized for enzyme activity and reaction completion. |

| 5. Quenching | Terminate the reaction by adding an acid (e.g., concentrated HCl).[7] | This denatures the enzyme and stops the reaction. |

| 6. Work-up | Remove unreacted ketone and by-product (acetone) by flash distillation. Add a strong base (e.g., 50% NaOH) to deprotonate the amine. Distill the free amine.[7] | This isolates and purifies the product. |

Quantitative Data: This biocatalytic process can produce (S)-1-methoxy-2-aminopropane with high enantiomeric excess (>99% ee) and at high concentrations (e.g., 0.6 M).[7]

Biocatalytic Synthesis Pathway

Caption: Biocatalytic synthesis of (S)-1-methoxypropan-2-amine using a transaminase.

Formation of the Hydrochloride Salt

For many applications, the free amine is converted to its hydrochloride salt to improve its handling properties and stability.

Mechanism and Rationale: This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid. The resulting ammonium salt is typically a crystalline solid that is more stable and less volatile than the free amine.

Experimental Protocol: Hydrochloride Salt Formation

| Step | Procedure | Rationale |

| 1. Dissolution | Dissolve the purified 1-methoxypropan-2-amine in a suitable solvent, such as isopropanol or diethyl ether. | The solvent should dissolve the free amine but ideally precipitate the hydrochloride salt. |

| 2. Acid Addition | Slowly add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like isopropanol) to the stirred amine solution. The addition should be done carefully, as the reaction is exothermic. | The stoichiometric amount of HCl is added to ensure complete conversion to the salt. |

| 3. Precipitation | The hydrochloride salt will typically precipitate out of the solution upon addition of the acid or upon cooling. | The salt is generally less soluble in organic solvents than the free amine. |

| 4. Isolation | Collect the precipitated solid by filtration. | Standard method for isolating a solid product. |

| 5. Washing | Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting materials or impurities. | This purifies the final product. |

| 6. Drying | Dry the solid under vacuum to remove any residual solvent. | Provides the final, pure hydrochloride salt. |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties:

-

Appearance: Typically a white to off-white crystalline solid.

-

Solubility: Generally soluble in water and polar protic solvents like methanol and ethanol.

Spectroscopic Data: While a dedicated public spectrum for this compound is not readily available, the following are the expected spectroscopic features based on the structure and data from the free amine and related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A doublet for the methyl group adjacent to the chiral center.

-

A multiplet for the proton at the chiral center (C2).

-

A doublet of doublets or multiplet for the two diastereotopic protons on the carbon bearing the methoxy group (C1).

-

A singlet for the methoxy group protons.

-

A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals for the three carbon atoms of the propanamine backbone and the one carbon of the methoxy group. The carbon attached to the nitrogen will be shifted downfield.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 2400-3200 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.

-

C-H stretching vibrations around 2800-3000 cm⁻¹.

-

C-O stretching vibration for the ether linkage, typically around 1100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak for the free amine (C₄H₁₁NO, MW: 89.14 g/mol ) upon fragmentation. The hydrochloride salt itself is not typically observed directly.

-

Safety and Handling

1-Methoxypropan-2-amine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: The free amine is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound. Both chemical and biocatalytic methods have been presented, each with its own advantages depending on the specific requirements of the synthesis. The reductive amination of 1-methoxy-2-propanone and the direct amination of 1-methoxy-2-propanol are robust methods for large-scale production, while biocatalytic routes using transaminases offer excellent enantioselectivity for the synthesis of chiral products. By understanding the underlying principles and following the detailed protocols provided, researchers and professionals can confidently approach the synthesis of this important chemical intermediate.

References

- Mertens, R., et al. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane. EP0881211A1. Google Patents.

- Stirling, D. I., et al. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. US6133018A. Google Patents.

-

Cheng, F., et al. (2023). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. ResearchGate. Available at: [Link]

-

Stirling, D. I. (2000). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA International Journal for Chemistry. Available at: [Link]

-

PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Available at: [Link]

-

Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride. A Stepwise Procedure Involving Imine Formation in Methanol Followed by Reduction. The Journal of Organic Chemistry.

- Saeedi, M., & Azizi, K. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 5. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

1-Methoxypropan-2-amine hydrochloride CAS number

An In-Depth Technical Guide to 1-Methoxypropan-2-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals.

Abstract

1-Methoxypropan-2-amine and its hydrochloride salt are pivotal chiral building blocks in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. The stereochemistry of this compound is critical, as different enantiomers can exhibit vastly different biological activities. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies with a focus on stereoselectivity, and key analytical characterization techniques. Detailed protocols and process logic are presented to furnish researchers and drug development professionals with a practical and in-depth resource for utilizing this versatile intermediate.

Nomenclature and Chemical Identification

Precise identification of 1-Methoxypropan-2-amine and its various forms is crucial for regulatory compliance, procurement, and scientific accuracy. The compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The hydrochloride salt is typically used to improve stability and handling characteristics.

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| Synonyms | (±)-2-Amino-1-methoxypropane hydrochloride, Methoxyisopropylamine HCl |

| CAS Number | 1162054-86-5 ((S)-enantiomer hydrochloride)[1] |

| 626220-76-6 ((R)-enantiomer hydrochloride)[2] | |

| 677743-83-8 (racemic hydrochloride)[2] | |

| 37143-54-7 (racemic free base)[2][3][4][5][6] | |

| 99636-32-5 ((S)-enantiomer free base)[6][7][8] | |

| Molecular Formula | C₄H₁₂ClNO[1][9] |

| Molecular Weight | 125.60 g/mol [1][9] |

| InChI Key (S-HCl) | RVDUOVVHQKMQLM-PGMHMLKASA-N[9] |

| Canonical SMILES (S-HCl) | CCOC.[H]Cl[1] |

Physicochemical and Safety Properties

Understanding the properties of 1-Methoxypropan-2-amine and its hydrochloride salt is essential for safe handling, storage, and application in experimental design. The free base is a volatile, flammable liquid, while the hydrochloride salt is typically a more stable solid.

Properties of 1-Methoxypropan-2-amine (Free Base):

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [8][10] |

| Odor | Pungent, ammonia-like | [3][10] |

| Boiling Point | 92.5-93.5 °C | |

| Melting Point | -95 °C | [7][8] |

| Flash Point | 8.9 °C | [5][7] |

| Density | 0.845 g/mL at 25 °C | |

| Solubility | Fully miscible in water | [8] |

Properties of this compound:

| Property | Value | Source |

| Appearance | Solid | [9] |

| Molecular Formula | C₄H₁₂ClNO | [1][9] |

| Molecular Weight | 125.60 g/mol | [1][9] |

Safety and Handling:

The free amine is classified as a highly flammable liquid and is corrosive, causing severe skin and eye damage.[7][10] The hydrochloride salt is generally less volatile and flammable but should still be handled with care.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere, as the compound can be air-sensitive.[2][4][8] For the hydrochloride salt, storage at 2-8°C is recommended.[1][8]

Synthesis of Enantiomerically Pure 1-Methoxypropan-2-amine

The synthesis of enantiomerically pure 1-Methoxypropan-2-amine is of paramount importance for pharmaceutical applications.[11] Biocatalytic methods are often preferred over classical chemical routes due to their high stereoselectivity and milder, more environmentally benign reaction conditions.[11]

Biocatalytic Synthesis via Transamination

A highly efficient and stereoselective route to (S)-1-methoxy-2-aminopropane involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using a transaminase enzyme.[11][12]

Causality of Method Choice: Transaminases are powerful biocatalysts that can create chiral amines with very high enantiomeric excess (ee), often exceeding 99%.[12] This enzymatic approach avoids the need for chiral auxiliaries or difficult resolution steps that are common in traditional chemical synthesis, leading to a more efficient and atom-economical process.[11]

Caption: Biocatalytic synthesis of (S)-1-Methoxypropan-2-amine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a representative example based on established methodologies.[12]

| Step | Procedure | Rationale / Key Insight |

| 1. Reaction Setup | In a temperature-controlled vessel, dissolve 1-methoxy-2-propanone and an amine donor (e.g., 2-aminopropane) in a suitable buffer (e.g., sodium phosphate, pH 7.5). | The buffer maintains the optimal pH for enzyme activity. The amine donor serves as the nitrogen source for the amination reaction. |

| 2. Enzyme Addition | Add the transaminase enzyme to the reaction mixture. If required, also add the cofactor pyridoxal phosphate (PLP). | The enzyme is the catalyst that drives the stereoselective conversion. PLP is an essential cofactor for most transaminases. |

| 3. Incubation | Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress using HPLC or GC. | Controlled temperature ensures enzyme stability and optimal reaction rate. Chromatographic monitoring allows for determination of conversion and enantiomeric excess. |

| 4. Reaction Quench | Once the desired conversion is reached (e.g., >99% ee), terminate the reaction by adding concentrated hydrochloric acid. | Acidification denatures the enzyme, stopping the reaction. This step also converts the synthesized amine into its hydrochloride salt, which is less volatile and aids in purification.[12] |

| 5. Product Isolation | Remove the unreacted ketone and ketone byproduct by flash distillation. The resulting aqueous solution contains the desired this compound. | The significant difference in volatility between the ketones and the amine salt allows for efficient separation via distillation. |

| 6. Purification | The product can be further purified by crystallization or other standard techniques if necessary. | This step removes any remaining impurities to yield the final high-purity product. |

Chemical Synthesis Routes

Alternative chemical methods include the amination of 1-methoxy-2-propanol over a catalyst at high temperature and pressure.[13] Another common approach is the reductive amination of 1-methoxy-2-propanone.[11] However, these methods typically produce a racemic mixture that requires a subsequent, often challenging, chiral resolution step to isolate the desired enantiomer.[11]

Analytical Characterization

Thorough characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized this compound. A multi-technique approach ensures a self-validating system of analysis.

Caption: Workflow for the characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the proton environment. Key expected signals include a doublet for the C2-methyl group, a multiplet for the C2-proton, signals for the C1-methylene protons, and a singlet for the methoxy group protons.

-

¹³C NMR : Confirms the carbon skeleton, with distinct signals expected for the three aliphatic carbons and the methoxy carbon.

-

-

Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern. For the free base (MW=89.14), the molecular ion peak [M]⁺ would be observed. Common fragments would arise from the cleavage of C-C and C-O bonds.

-

Infrared (IR) Spectroscopy : Identifies functional groups. Key absorptions include N-H stretching vibrations for the primary amine group (typically two bands in the 3200-3500 cm⁻¹ region), C-H stretching (around 2800-3000 cm⁻¹), and a prominent C-O stretching band for the ether linkage (around 1100 cm⁻¹).

-

Chiral Chromatography (HPLC or GC) : This is the most critical technique for determining the enantiomeric purity (ee). Using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, allowing for precise measurement of the enantiomeric excess.

Applications in Research and Drug Development

1-Methoxypropan-2-amine is a valuable intermediate, primarily due to its bifunctional and chiral nature.[11]

-

Pharmaceutical Synthesis : It serves as a key building block for a wide range of active pharmaceutical ingredients (APIs).[11] Its structure is incorporated into molecules targeting various receptors and enzymes.

-

Agrochemicals : The compound is used in the synthesis of modern pesticides and herbicides, where specific stereoisomers are often required for biological activity and to minimize off-target effects.[11]

-

Heterocyclic Chemistry : The primary amine functionality makes it a useful reagent for constructing various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its stereochemistry. This guide has detailed its fundamental properties, underscored the advantages of biocatalytic synthesis for achieving high enantiomeric purity, and outlined a robust workflow for its analytical characterization. The provided protocols and mechanistic insights serve as a foundational resource for scientists leveraging this compound in the precise and efficient synthesis of complex molecules for pharmaceutical and agrochemical applications.

References

- Google Patents. (1998). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.

- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-methoxy- (CAS 107-98-2). Retrieved from [Link]

-

Chemsrc. (2025). (S)-(+)-1-Methoxy-2-propylamine | CAS#:99636-32-5. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. Retrieved from [Link]

Sources

- 1. 1162054-86-5|(S)-1-Methoxypropan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 37143-54-7|1-Methoxypropan-2-amine|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. (+/-)-1-Methoxy-2-propanamine | 37143-54-7 | TCI AMERICA [tcichemicals.com]

- 5. biosynth.com [biosynth.com]

- 6. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]

- 7. (S)-(+)-1-Methoxy-2-propylamine | CAS#:99636-32-5 | Chemsrc [chemsrc.com]

- 8. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]

- 9. (R)-1-Methoxypropan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.cn]

- 10. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 13. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Methoxypropan-2-amine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Significance of 1-Methoxypropan-2-amine Hydrochloride

1-Methoxypropan-2-amine, also known as methoxyisopropylamine, is a primary amine that serves as a critical chiral intermediate in the synthesis of a variety of complex molecules.[1] Its hydrochloride salt is often the preferred form for handling, storage, and certain synthetic applications due to its increased stability and crystallinity compared to the free amine. The stereochemistry of this compound is of particular importance, as different enantiomers can impart distinct biological activities to the final active pharmaceutical ingredient (API) or agrochemical.[1] This guide will focus on the racemic mixture and its enantiomeric forms, providing a thorough understanding of their properties.

Molecular Structure and Identification

The structural integrity of a starting material is paramount in drug development. This compound is characterized by a propyl chain with a methoxy group at the 1-position and an amine group at the 2-position, which is protonated in the hydrochloride salt form.

Key Identifiers:

| Attribute | Value | Source |

| IUPAC Name | 1-methoxypropan-2-aminium chloride | PubChem[1] |

| Synonyms | 2-Amino-1-methoxypropane hydrochloride, Methoxyisopropylamine HCl | PubChem[1] |

| Molecular Formula | C₄H₁₂ClNO | CymitQuimica[2] |

| Molecular Weight | 125.60 g/mol | CymitQuimica[2] |

| CAS Number (Racemic) | 677743-83-8 | CymitQuimica[2] |

| CAS Number ((R)-enantiomer) | 626220-76-6 | CymitQuimica[2] |

| CAS Number ((S)-enantiomer) | 99636-32-5 (free amine) | ChemicalBook[3] |

Physicochemical Properties: A Comparative Analysis

Understanding the physical and chemical properties of 1-Methoxypropan-2-amine and its hydrochloride salt is crucial for process development, formulation, and ensuring consistent reaction kinetics.

Physical State and Appearance

The free amine, 1-methoxypropan-2-amine, is a colorless liquid with a characteristic pungent, ammonia-like odor.[1] In contrast, the hydrochloride salt is typically a solid, which offers advantages in terms of handling and stability.

Melting and Boiling Points

The volatility and phase transition temperatures are critical parameters for purification and reaction temperature control.

| Property | 1-Methoxypropan-2-amine | This compound | Source |

| Melting Point | -95 °C | Data not available | Chemsrc[4] |

| Boiling Point | 93.7 °C at 760 mmHg | Not applicable (decomposes) | Chemsrc[4] |

The significantly lower melting point of the free amine highlights its liquid state at room temperature. The hydrochloride salt is expected to have a much higher melting point, characteristic of ionic compounds.

Solubility Profile

Solubility is a key determinant of a compound's utility in various reaction and purification solvents.

| Solvent | 1-Methoxypropan-2-amine | This compound | Rationale & Implications |

| Water | Fully miscible[3] | Expected to be highly soluble | The free amine is a polar molecule capable of hydrogen bonding. The ionic nature of the hydrochloride salt enhances its aqueous solubility, making it suitable for aqueous reaction conditions and extractions. |

| Methanol | Soluble | Expected to be soluble | Both forms are polar and should readily dissolve in polar protic solvents. |

| Ethanol | Soluble | Expected to be soluble | Similar to methanol, ethanol is a suitable solvent for both the free amine and its salt. |

| Non-polar solvents (e.g., Hexane) | Sparingly soluble | Expected to be insoluble | The high polarity of both the free amine and its salt leads to poor solubility in non-polar organic solvents. This differential solubility is often exploited in purification by extraction. |

Acidity (pKa)

The pKa of the conjugate acid of 1-methoxypropan-2-amine is a critical parameter for understanding its reactivity and for developing effective purification and extraction protocols.

| Compound | pKa (Predicted) | Source |

| 1-Methoxypropan-2-amine | 8.84 ± 0.10 | Guidechem[5] |

This predicted pKa value indicates that 1-methoxypropan-2-amine is a moderately strong base. This basicity allows for the straightforward formation of the hydrochloride salt upon treatment with hydrochloric acid.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.